1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
- 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1H-pyrrol-1-yl)phenylmethanone
- 3-hydroxy-5-(trifluoromethyl)benzoic acid These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the trifluoromethyl, methoxyphenyl, and pyrazole groups in 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C14H15F3N2O3 |
---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H15F3N2O3/c1-9-8-13(21,14(15,16)17)19(18-9)12(20)7-10-3-5-11(22-2)6-4-10/h3-6,21H,7-8H2,1-2H3 |
InChI Key |
ZEOZXKVHGPQBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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